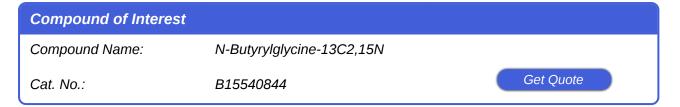


Application Note: Quantification of N-Butyrylglycine in Human Plasma using LC-MS/MS

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Butyrylglycine in human plasma. N-Butyrylglycine is an acylglycine that serves as a biomarker for certain inborn errors of metabolism, particularly those related to fatty acid oxidation.[1] The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). A stable isotope-labeled internal standard, n-Octanoylglycine-2,2-d2, is employed to ensure accuracy and precision.[1] This method is suitable for clinical research and drug development applications requiring the precise measurement of N-Butyrylglycine.

Introduction

N-acylglycines are metabolites formed through the conjugation of acyl-CoA esters with glycine. [1] Under normal physiological conditions, they are present at low concentrations. However, in individuals with certain metabolic disorders, such as fatty acid oxidation defects, the levels of specific N-acylglycines, including N-Butyrylglycine, can be significantly elevated.[1] Therefore, the accurate quantification of N-Butyrylglycine in biological matrices like plasma is crucial for



the study and monitoring of these conditions. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1]

Experimental Protocols Materials and Reagents

- N-Butyrylglycine analytical standard (≥97.0% purity)
- n-Octanoylglycine-2,2-d2 (Internal Standard, ISTD)
- · LC-MS grade acetonitrile
- LC-MS grade methanol
- · LC-MS grade water
- Formic acid (LC-MS grade)
- Human plasma (for matrix-matched calibrators and quality controls)

Sample Preparation

- Thaw human plasma samples on ice.
- Vortex the samples for 10 seconds.
- In a clean microcentrifuge tube, add 50 μL of plasma.
- Add 200 μL of ice-cold acetonitrile containing the internal standard (n-Octanoylglycine-2,2d2).
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions



Liquid Chromatography:

• System: Waters ACQUITY UPLC or equivalent

• Column: Zorbax XDB C18 (4.6 × 75 mm, 3.5 μm) or equivalent

Mobile Phase A: Water with 0.1% Formic Acid

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Flow Rate: 0.5 mL/min

• Column Temperature: 40°C

Injection Volume: 10 μL

Mass Spectrometry:

• System: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer

• Ionization Mode: Electrospray Ionization (ESI), Positive

• Ion Source Temperature: 550°C

IonSpray Voltage: 5500 V

Curtain Gas: 35 psi

• Collision Gas: Medium

• GS1 and GS2: 50 psi

Detection Mode: Multiple Reaction Monitoring (MRM)

LC Gradient Program:



Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
5.0	20	80
6.0	5	95
7.0	5	95
7.1	95	5
9.0	95	5

Data Analysis

Data acquisition and processing were performed using the instrument's respective software (e.g., Analyst). Quantification was based on the peak area ratio of the analyte to the internal standard. Calibration curves were constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with 1/x weighting.

Data Presentation

The LC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect. The calibration curve for N-Butyrylglycine demonstrated excellent linearity over a concentration range of 0.1 to 100 μ M, with a correlation coefficient (r²) > 0.99.[1] The lower limit of quantification (LLOQ) was determined to be 0.1 μ M.[1]

Table 1: MRM Transitions for N-Butyrylglycine and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-Butyrylglycine	146.1	76.1	15
n-Octanoylglycine-2,2- d2 (ISTD)	204.2	76.1	20



Table 2: Precision and Accuracy for N-Butyrylglycine Quantification

Note: The following data is representative for short-chain acylglycines and is intended to demonstrate typical method performance.

Quality Control Level	Concentration (µM)	Intra-day Precision (CV%) (n=6)	Inter-day Precision (CV%) (n=18)	Accuracy (RE%)
Low (LQC)	0.3	≤ 14%	≤ 14%	± 10%
Medium (MQC)	15	≤ 14%	≤ 14%	± 10%
High (HQC)	80	≤ 14%	≤ 14%	± 10%

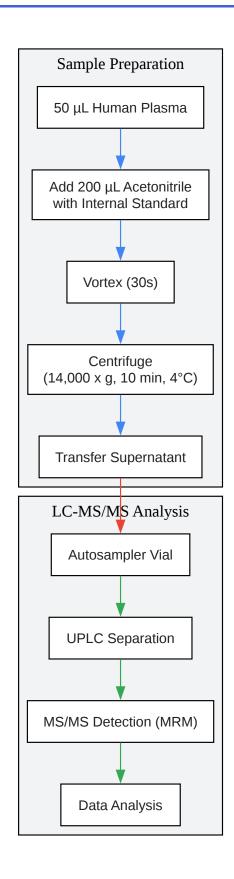
Table 3: Recovery and Matrix Effect for N-Butyrylglycine Quantification

Note: The following data is representative for short-chain acylglycines and is intended to demonstrate typical method performance.

Quality Control Level	Concentration (µM)	Recovery (%)	Matrix Effect (%)
Low (LQC)	0.3	> 80%	< 15%
High (HQC)	80	> 80%	< 15%

Visualizations

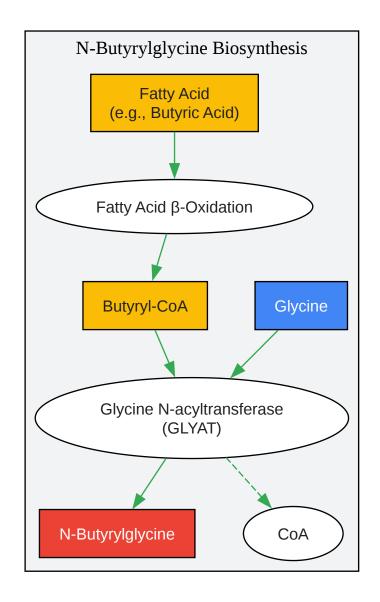




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Caption: Experimental workflow for N-Butyrylglycine quantification.





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References

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